Mdmb-fubinaca chemical structure and synthesis
Mdmb-fubinaca chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of MDMB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-FUBINACA is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical settings globally.[1][2] Its high affinity and efficacy at the human cannabinoid type 1 (CB₁) receptor, significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), are responsible for its profound physiological and psychoactive effects.[1][3][4] The substance is classified as a Schedule I controlled substance in the United States and is regulated in numerous other countries, reflecting its high potential for abuse and lack of accepted medical use.[2][5] This guide provides a detailed examination of the chemical architecture of MDMB-FUBINACA, its pharmacological profile, and a comprehensive overview of its chemical synthesis, offering field-proven insights for professionals in research and drug development.
Part 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is fundamental to comprehending its function and synthesis. MDMB-FUBINACA is characterized by a complex molecular architecture that dictates its interaction with cannabinoid receptors.
Chemical Identifiers
The compound is systematically identified by several conventions:
| Identifier | Value |
| IUPAC Name | Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][5] |
| CAS Number | 1971007-93-8[1][5][6] |
| Molecular Formula | C₂₂H₂₄FN₃O₃[1][5][6] |
| Molecular Weight | 397.4 g/mol [1][5] |
| Canonical SMILES | O=C(OC)C(NC(=O)C1=NN(C=2C=CC=CC12)CC3=CC=C(F)C=C3)C(C)(C)C[1] |
| InChI Key | RFCDVEHNYDVCMU-LJQANCHMSA-N[1][2][6] |
Core Structural Features
MDMB-FUBINACA's structure can be deconstructed into three key components, each contributing to its pharmacological activity:
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Indazole Core: A bicyclic aromatic system that serves as a rigid scaffold. The substituent at the 3-position is critical for agonist activity.
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N-1 Linkage: A 4-fluorobenzyl group is attached to the N-1 position of the indazole ring. This lipophilic tail is crucial for anchoring the ligand within the receptor binding pocket.
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L-tert-Leucinate Moiety: An amino acid derivative, specifically the methyl ester of L-tert-leucine (3-methyl-L-valine), is linked to the indazole-3-position via a carboxamide bridge. This group significantly influences the compound's potency and efficacy.
Stereochemistry
MDMB-FUBINACA possesses a single stereogenic center at the α-carbon of the amino acid moiety (C2).[1] Consequently, it exists as two enantiomers: (S) and (R). The (S)-enantiomer is the configuration predominantly found in illicit markets and is significantly more potent at the CB₁ receptor than its (R)-counterpart, highlighting the stereospecificity of the cannabinoid receptor binding pocket.[1][7]
Part 2: Pharmacological Profile: The Rationale for Potency
MDMB-FUBINACA's intense biological effects are a direct result of its high-affinity binding and potent activation of cannabinoid receptors. It acts as a full agonist at both CB₁ and CB₂ receptors, in contrast to Δ⁹-THC, which is a partial agonist.[4][8] This high efficacy is believed to contribute to the severe adverse events associated with its use.[3]
Receptor Binding and Functional Activity
Quantitative data underscore the compound's exceptional potency. Its binding affinity (Ki) and functional activity (EC₅₀) values are orders of magnitude lower than those for Δ⁹-THC, indicating a much stronger interaction with the receptor.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) |
| MDMB-FUBINACA | hCB₁ | 0.10 - 1.14 nM[1] | 0.06 - 3.9 nM[1] |
| hCB₂ | 0.12 - 0.13 nM[1] | 0.14 - 55 nM[1] | |
| Δ⁹-THC | hCB₁ | 3.87 - 16.17 nM[1] | - |
Data compiled from multiple studies as cited by the World Health Organization.[1]
The cryo-electron microscopy structure of the ligand-receptor complex has revealed that MDMB-FUBINACA locks the CB₁ receptor into a fully active conformation, providing a structural basis for its high efficacy.[9]
Part 3: Chemical Synthesis Protocol
The synthesis of MDMB-FUBINACA can be accomplished through a logical, multi-step sequence that is well-documented in scientific literature and patents.[1] The process involves building the molecule by sequentially attaching its core components. The following protocol represents a common and reliable pathway.
Synthesis Workflow Overview
The synthesis begins with a commercially available indazole derivative, which is first N-alkylated. The resulting intermediate is then hydrolyzed (saponified) to form a carboxylic acid, which is finally coupled with the appropriate amino acid ester to yield the target compound.
Caption: A three-step synthetic pathway for MDMB-FUBINACA.
Detailed Step-by-Step Methodology
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
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Objective: To regioselectively attach the 4-fluorobenzyl group to the N-1 position of the indazole ring.
-
Protocol:
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a strong base such as potassium tert-butoxide (t-BuOK).
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Stir the mixture for a short period to allow for the deprotonation of the indazole nitrogen.
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Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
-
-
Causality: The use of a strong, non-nucleophilic base like t-BuOK ensures efficient deprotonation of the indazole nitrogen, facilitating the subsequent Sₙ2 reaction with the electrophilic benzyl bromide. The N-1 position is generally favored for alkylation under these conditions.[1]
Step 2: Saponification to the Carboxylic Acid
-
Objective: To hydrolyze the methyl ester of the intermediate to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.
-
Protocol:
-
Dissolve the product from Step 1 in methanol (MeOH).
-
Add an aqueous solution of a strong base, typically 1 M sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for several hours (e.g., 24 hours) until the hydrolysis is complete.[1]
-
After cooling, acidify the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.
-
-
Causality: Saponification is a classic ester hydrolysis mechanism. Refluxing with a strong base provides the necessary energy to overcome the activation barrier for the nucleophilic attack of the hydroxide ion on the ester carbonyl, driving the reaction to completion.
Step 3: Amide Coupling to form MDMB-FUBINACA
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Objective: To form the final amide bond between the indazole carboxylic acid and the amino group of methyl L-tert-leucinate.
-
Protocol:
-
Dissolve the carboxylic acid from Step 2, methyl L-tert-leucinate hydrochloride, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in an aprotic solvent such as dimethyl sulfoxide (DMSO).[1]
-
Add an auxiliary coupling agent, N-hydroxybenzotriazole (HOBt), to the mixture.
-
Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product, typically by column chromatography, to yield pure MDMB-FUBINACA.
-
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group. HOBt is added to suppress side reactions and minimize racemization of the chiral center. DIPEA acts as a proton scavenger without interfering with the coupling reagents.[1]
Part 4: Protocol Validation and Analytical Characterization
A synthesis is only complete upon rigorous confirmation of the final product's identity and purity. This constitutes a self-validating system, ensuring the protocol's success.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the molecular weight of the product (m/z [M+H]⁺ ≈ 398.18) and for structural elucidation through fragmentation analysis.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for purity assessment and identification based on the compound's mass spectrum. However, thermal degradation can occur at high temperatures, potentially forming by-products like 1-(4-fluorobenzyl)-1H-indazole.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra will show characteristic signals for the aromatic protons, the benzyl group, the tert-butyl group, and the methoxy group, confirming the complete assembly of the molecule.[1]
Conclusion
MDMB-FUBINACA is a structurally complex synthetic cannabinoid whose high potency is directly linked to its specific molecular features: an N-1 substituted indazole core coupled to an L-tert-leucinate moiety. Its synthesis is a multi-step process requiring careful control of reaction conditions, particularly in the N-alkylation and amide coupling stages. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers engaged in the study of synthetic cannabinoids and the development of analytical standards and detection methodologies.
References
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World Health Organization. (2020). Critical Review Report: MDMB-FUBINACA. [Link]
-
PubChem. (n.d.). MDMB-Fubinaca. National Center for Biotechnology Information. [Link]
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Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446. [Link]
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Banister, S. D., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Forensic Toxicology, 39(2), 347–366. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MDMB-Fubinaca. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Substance Details MDMB-FUBINACA. [Link]
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Wikipedia. (n.d.). MDMB-FUBINACA. [Link]
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National Institute of Justice. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. [Link]
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Antonides, L. H., et al. (2020). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. ACS Chemical Neuroscience, 11(10), 1433–1446. [Link]
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World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link]
-
Castaneto, M. S., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]
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Costa, J. L., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]
-
Wikipedia. (n.d.). AMB-FUBINACA. [Link]
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